1-[2-(1,2-Dihydroxypropan-2-yl)-6-hydroxy-1-benzofuran-5-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-[2-(1,2-Dihydroxypropan-2-yl)-6-hydroxy-1-benzofuran-5-yl]ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzofuran ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the hydroxy groups: Hydroxylation reactions are employed to introduce hydroxy groups at specific positions on the benzofuran ring.
Attachment of the dihydroxypropan-2-yl group: This step involves the reaction of the benzofuran derivative with a suitable dihydroxypropan-2-yl precursor under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to achieve efficient synthesis.
Chemical Reactions Analysis
1-[2-(1,2-Dihydroxypropan-2-yl)-6-hydroxy-1-benzofuran-5-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the benzofuran ring.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(1,2-Dihydroxypropan-2-yl)-6-hydroxy-1-benzofuran-5-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antioxidant or anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 1-[2-(1,2-Dihydroxypropan-2-yl)-6-hydroxy-1-benzofuran-5-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and dihydroxypropan-2-yl groups enable it to form hydrogen bonds and interact with enzymes, receptors, or other biomolecules. These interactions can modulate biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
1-[2-(1,2-Dihydroxypropan-2-yl)-6-hydroxy-1-benzofuran-5-yl]ethan-1-one can be compared with similar compounds such as:
8-(1,2-Dihydroxypropan-2-yl)-9-hydroxy-2H,8H,9H-furo[2,3-h]chromen-2-one: This compound also features a dihydroxypropan-2-yl group but differs in its core structure, which is a furochromenone ring.
1,3-Dihydroxy-2-propanyl (6Z,9Z,12Z)-6,9,12-octadecatrienoate: This compound has a similar dihydroxypropan-2-yl group but is part of a different molecular framework involving an octadecatrienoate chain.
The uniqueness of this compound lies in its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
143381-66-2 |
---|---|
Molecular Formula |
C13H14O5 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
1-[2-(1,2-dihydroxypropan-2-yl)-6-hydroxy-1-benzofuran-5-yl]ethanone |
InChI |
InChI=1S/C13H14O5/c1-7(15)9-3-8-4-12(13(2,17)6-14)18-11(8)5-10(9)16/h3-5,14,16-17H,6H2,1-2H3 |
InChI Key |
OVWBZLXMMRZUNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C2C(=C1)C=C(O2)C(C)(CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.